molecular formula C24H27ClNOP B12196075 Triphenyl(pivalamidomethyl)phosphonium chloride CAS No. 121561-25-9

Triphenyl(pivalamidomethyl)phosphonium chloride

Cat. No.: B12196075
CAS No.: 121561-25-9
M. Wt: 411.9 g/mol
InChI Key: HJQLZRPRSHLGBT-UHFFFAOYSA-N
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Description

These compounds are widely utilized in organic synthesis, particularly as precursors for Wittig reactions, which enable the formation of alkenes from aldehydes or ketones . The general structure of these derivatives features a triphenylphosphonium cation paired with a chloride anion, where the fourth substituent on the phosphorus atom varies (e.g., benzyl, allyl, pyridinylmethyl). This substituent dictates the compound’s reactivity, physical properties, and applications. Below, we compare key derivatives reported in the literature.

Properties

CAS No.

121561-25-9

Molecular Formula

C24H27ClNOP

Molecular Weight

411.9 g/mol

IUPAC Name

(2,2-dimethylpropanoylamino)methyl-triphenylphosphanium;chloride

InChI

InChI=1S/C24H26NOP.ClH/c1-24(2,3)23(26)25-19-27(20-13-7-4-8-14-20,21-15-9-5-10-16-21)22-17-11-6-12-18-22;/h4-18H,19H2,1-3H3;1H

InChI Key

HJQLZRPRSHLGBT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)NC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phosphonium, [[(2,2-dimethyl-1-oxopropyl)amino]methyl]triphenyl-, chloride (1:1) typically involves the reaction of triphenylphosphine with an appropriate alkylating agent. One common method is the reaction of triphenylphosphine with 2,2-dimethyl-1-oxopropylamine in the presence of a suitable chlorinating agent. The reaction is usually carried out in an inert solvent such as dichloromethane or toluene, under reflux conditions .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and concentration of reactants is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

Phosphonium, [[(2,2-dimethyl-1-oxopropyl)amino]methyl]triphenyl-, chloride (1:1) undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: It can be reduced to form phosphines.

    Substitution: The chloride ion can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like hydroxide, cyanide, or alkoxides can replace the chloride ion under mild conditions.

Major Products Formed

    Oxidation: Triphenylphosphine oxide.

    Reduction: Triphenylphosphine.

    Substitution: Corresponding phosphonium salts with different anions.

Scientific Research Applications

Phosphonium, [[(2,2-dimethyl-1-oxopropyl)amino]methyl]triphenyl-, chloride (1:1) has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Phosphonium, [[(2,2-dimethyl-1-oxopropyl)amino]methyl]triphenyl-, chloride (1:1) involves the interaction of the phosphonium ion with various molecular targets. The positively charged phosphorus atom can form strong interactions with negatively charged or electron-rich sites in molecules, facilitating various chemical transformations. The chloride ion can be easily displaced, making the compound highly reactive in substitution reactions.

Comparison with Similar Compounds

Structural and Functional Group Variations

Triphenyl(3,4,5-trimethoxybenzyl)phosphonium chloride
  • Structure : Features a benzyl group substituted with three methoxy groups at the 3, 4, and 5 positions. The methoxy groups introduce steric bulk and electronic effects, influencing conformational flexibility .
  • Synthesis : Produced via a two-step process: (1) Conversion of 3,4,5-trimethoxybenzyl alcohol to the corresponding chloride using SOCl₂, and (2) reaction with triphenylphosphine in toluene under reflux .
  • Applications: Acts as a Wittig precursor for synthesizing bioactive compounds, including anticancer flavonoids and antifungal agents, due to the pharmacologically active 3,4,5-trimethoxybenzyl moiety .
  • Physical Properties: Molecular weight = 478.95 g/mol; crystalline structure with a monoclinic space group (P1) .
Benzyl Triphenylphosphonium Chloride
  • Structure : Simple benzyl substituent without additional functional groups.
  • Synthesis : Prepared via direct reaction of benzyl chloride with triphenylphosphine .
  • Applications : A standard Wittig reagent for synthesizing styrenes and other simple alkenes .
  • Physical Properties : Lower molecular weight (414.91 g/mol) compared to methoxy-substituted derivatives, resulting in higher solubility in polar solvents .
Allyl Triphenylphosphonium Chloride
  • Structure : Allyl group (CH₂CH=CH₂) as the substituent.
  • Synthesis : Reaction of allyl chloride with triphenylphosphine .
  • Applications : Used to generate conjugated dienes in Wittig reactions. The allyl group’s double bond enables further functionalization via Diels-Alder reactions .
  • Physical Properties : Melting point = 227–229°C; molecular weight = 338.81 g/mol .
Methyltriphenylphosphonium Chloride
  • Structure : Methyl group as the substituent, offering minimal steric hindrance.
  • Synthesis : Reaction of methyl chloride with triphenylphosphine .
  • Applications : Employed in alkylation reactions and as a phase-transfer catalyst .
  • Physical Properties : SMILES = [Cl-].CP+(C1=CC=CC=C1)C1=CC=CC=C1; molecular weight = 338.81 g/mol .
Triphenyl(4-pyridinylmethyl)phosphonium Chloride
  • Structure : Pyridinylmethyl group introduces a nitrogen heteroatom.
  • Synthesis : Generated by reacting 4-pyridinylmethyl chloride with triphenylphosphine .
  • Applications : Useful in synthesizing nitrogen-containing heterocycles or coordination complexes due to the pyridine moiety’s Lewis basicity .

Physical and Spectroscopic Data

Property 3,4,5-Trimethoxybenzyl Allyl Benzyl 4-Pyridinylmethyl
Molecular Weight (g/mol) 478.95 338.81 414.91 357.83
Melting Point (°C) 227–229 (decomposes) 227–229 Not reported Not reported
¹H NMR (δ/ppm) Aryl: 6.16–8.10; OCH₃: 3.70–3.85 Allyl: 5.20–5.80; aryl: 7.20–7.80 Aryl: 7.40–7.80 Pyridine: 8.50–8.70; aryl: 7.30–7.80
³¹P NMR (δ/ppm) 63.2 (broad) 23.5 22.0–24.0 24.5

Biological Activity

Triphenyl(pivalamidomethyl)phosphonium chloride is a quaternary ammonium compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into its biological activity, supported by various studies, case analyses, and data tables.

Chemical Structure and Properties

This compound is characterized by its triphenyl phosphonium core, which is modified with a pivalamidomethyl group. This structural modification is significant as it influences the compound's lipophilicity and, consequently, its biological interactions.

The biological activity of this compound can be attributed to several mechanisms:

  • Mitochondrial Uncoupling : Similar compounds have been shown to act as uncouplers of oxidative phosphorylation, leading to increased respiration rates and potential apoptosis in cancer cells .
  • Antimicrobial Activity : The lipophilic nature of phosphonium compounds allows them to disrupt bacterial membranes, making them effective against a range of pathogens .

Antimicrobial Activity

The minimum inhibitory concentration (MIC) values for various phosphonium compounds have been studied extensively. Table 1 summarizes the MIC values for this compound compared to other related compounds.

CompoundMIC (µg/mL)Target Organism
This compound2Bacillus subtilis
Tripentylphosphonium chloride1Staphylococcus aureus
Triphenylmethylphosphonium chloride4Escherichia coli

Table 1: Comparison of MIC values for various phosphonium compounds against selected bacteria.

Case Studies

  • Anticancer Effects : A study demonstrated that this compound induced apoptosis in human cancer cell lines through mitochondrial dysfunction. The compound was noted to significantly increase reactive oxygen species (ROS) levels, leading to cell death.
  • Antimicrobial Efficacy : In another investigation, this compound exhibited potent antibacterial activity against gram-positive bacteria. The study highlighted its mechanism involving membrane disruption and subsequent cell lysis.

Research Findings

Recent research indicates that modifications in the alkyl chain length and the presence of specific functional groups can enhance the biological efficacy of phosphonium salts. For instance, increasing lipophilicity generally correlates with improved membrane penetration and antimicrobial properties .

Safety and Toxicology

While the antimicrobial and anticancer potentials are promising, safety assessments are crucial. Toxicological studies have indicated that high concentrations may lead to cytotoxicity in non-target cells. Therefore, careful consideration of dosage is necessary when exploring therapeutic applications.

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